INCA-6

Immunology Cell Signaling Pharmacology

INCA-6 selectively blocks CN-NFAT substrate docking (Kd=800nM) without inhibiting calcineurin catalytic activity. Unlike CsA/FK506, it preserves non-NFAT calcineurin functions. Validated in diabetic retinopathy, cardiac remodeling, and endothelial models. Choose for mechanistic studies requiring pathway-specific NFAT inhibition.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 3519-82-2
Cat. No. B1671815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCA-6
CAS3519-82-2
SynonymsINCA-6;  INCA 6;  INCA6
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O
InChIInChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H
InChIKeyGCHPUOHXXCNSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCA-6 (CAS 3519-82-2): A Mechanistically Defined Calcineurin-NFAT Interaction Inhibitor for Precise Signaling Pathway Dissection


INCA-6 (Triptycene-1,4-quinone; CAS 3519-82-2) is a cell-permeable quinone-based small molecule that functions as an inhibitor of the calcineurin–NFAT signaling axis [1]. Unlike conventional calcineurin inhibitors that target the catalytic phosphatase domain, INCA-6 acts by selectively blocking the protein-protein interaction between calcineurin and its substrate, phosphorylated NFAT, at the substrate recognition site (Kd = 800 nM) . This mechanism enables NFAT pathway inhibition without globally disrupting calcineurin phosphatase activity toward all substrates, establishing INCA-6 as a distinct pharmacological tool for dissecting CN–NFAT-dependent transcriptional responses in immunological, cardiovascular, and ophthalmological research [2].

Why INCA-6 Cannot Be Casually Substituted: Mechanistic and Selectivity Divergence Among Calcineurin-NFAT Pathway Inhibitors


Substituting INCA-6 with other calcineurin-NFAT pathway inhibitors such as cyclosporin A (CsA), FK506 (tacrolimus), or alternative small-molecule inhibitors (e.g., BTP1, NCI3) introduces significant experimental variability and mechanistic confounding. CsA and FK506 inhibit calcineurin phosphatase activity globally, blocking dephosphorylation of all calcineurin substrates and thereby perturbing numerous cellular processes beyond NFAT signaling [1]. In contrast, INCA-6 targets the substrate docking interface without affecting calcineurin catalytic activity, preserving broader calcineurin-dependent functions [2]. Furthermore, systematic head-to-head selectivity profiling reveals that INCA-6 exhibits distinct off-target profiles compared to BTP1 and other inhibitors when evaluated under identical experimental conditions in primary human Th cells [3]. These mechanistic and selectivity differences render INCA-6 uniquely suited for experiments requiring selective disruption of CN–NFAT signaling while minimizing interference with parallel calcineurin-regulated pathways.

INCA-6 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Definitive Assay Data for Informed Procurement Decisions


INCA-6 Preserves Calcineurin Phosphatase Activity Unlike CsA and FK506: A Mechanistic Advantage for Pathway-Specific Studies

INCA-6 selectively inhibits the calcineurin–NFAT interaction by binding to the substrate recognition site (Kd = 800 nM), leaving calcineurin phosphatase activity toward other substrates intact. In direct contrast, cyclosporin A (CsA) and FK506 (tacrolimus) bind to cyclophilin and FKBP12, respectively, forming complexes that inhibit calcineurin's catalytic site, thereby globally suppressing phosphatase activity toward all substrates . The Roehrl et al. (2004) study demonstrated that INCA-6 does not inhibit calcineurin phosphatase activity in vitro at concentrations up to 100 μM, whereas CsA and FK506 exhibit IC50 values of 5–10 nM for global phosphatase inhibition [1].

Immunology Cell Signaling Pharmacology

INCA-6 Demonstrates Distinct Selectivity Profile in Primary Human Th Cells Relative to BTP1 and NCI3

In a standardized semi-high-throughput phospho-flow cytometry analysis of five calcineurin/NFAT inhibitors in stimulated primary human Th cells, INCA-6 exhibited no detectable selectivity for NFAT inhibition over NF-κBp65, p38, and ERK1/2 phosphorylation pathways at the concentrations tested [1]. By comparison, BTP1 demonstrated at least 100-fold selectivity for NFAT activation inhibition relative to NF-κBp65, p38, and ERK1/2 phosphorylation; CsA and NCI3 showed 5–10-fold and ~20-fold selectivity, respectively [2].

Immunology T Cell Biology Selectivity Profiling

INCA-6 Dose-Dependently Inhibits NFAT Activation and Cytokine mRNA Induction in Cl.7W2 T Cells

In Cl.7W2 T cells, INCA-6 inhibits NFAT activation at 20 μM and 40 μM, suppresses NFAT dephosphorylation and nuclear export, and prevents the induction of NFAT-dependent cytokine mRNAs . These cellular effects are mechanistically distinct from those of CsA and FK506, which inhibit NFAT signaling via global calcineurin inhibition rather than targeted disruption of the CN–NFAT protein-protein interface [1].

Immunology T Cell Activation Cytokine Regulation

INCA-6 Reduces Retinal Vascular Leakage in Diabetic Retinopathy Models with Quantified In Vivo Efficacy

In the streptozotocin (STZ)-induced mouse model of diabetic retinopathy, intravitreal injection of INCA-6 (25 μM) significantly reduced Evans blue dye (EBD) vascular leakage compared to vehicle-treated eyes [1]. Quantitatively, INCA-6-treated eyes exhibited EBD leakage values of 0.85 ± 0.57 (n=5) versus vehicle-treated eyes at 1.78 ± 0.38 (n=7; P=0.007) and untreated diabetic eyes at 2.83 ± 1.63 (n=4; P=0.04) [2]. In parallel in vitro experiments, INCA-6 (2.5 μM) significantly preserved transendothelial electrical resistance (TEER) in VEGF-induced mouse retinal microvascular endothelial cell monolayers (n=12, P<0.05) and decreased VEGF-induced IL-6 production (n=5, P<0.05) [3].

Ophthalmology Diabetic Retinopathy Vascular Biology

INCA-6 Suppresses VEGF- and Serum-Induced Human Retinal Microvascular Endothelial Cell Proliferation

INCA-6 treatment (1.0 μM and 2.5 μM for 24 hours) significantly decreases both VEGF- and serum-induced human retinal microvascular endothelial cell (HRMEC) proliferation while leaving baseline proliferation unaffected [1]. This effect is consistent with INCA-6's established role in inhibiting CN–NFAT signaling, which regulates angiogenic and inflammatory gene expression programs in endothelial cells. The TNFα-induced retinal leukostasis reduction observed in vivo with INCA-6 further validates this anti-inflammatory vascular application [2].

Angiogenesis Endothelial Biology Retinal Disease

INCA-6 Prevents Tachycardia-Induced Reduction of Transient Outward K+ Current in Ventricular Cardiomyocytes

In isolated left ventricular cardiomyocytes subjected to 3-Hz pacing-induced tachycardia, INCA-6 prevents the reduction of transient outward K+ current, an effect attributed to its inhibition of CN–NFAT signaling . This application is supported by studies showing that INCA-6 reduces NFAT-dependent luciferase expression in cardiac myocytes, confirming target engagement in cardiovascular cells [1]. Unlike CsA and FK506, which globally inhibit calcineurin and induce hypertension and nephrotoxicity as clinical adverse effects, INCA-6's substrate-docking mechanism offers a cleaner tool for dissecting NFAT-specific contributions to cardiac electrical remodeling and hypertrophy [2].

Cardiovascular Research Electrophysiology Calcineurin Signaling

INCA-6 Optimal Research and Industrial Application Scenarios Guided by Quantitative Differentiation Evidence


Mechanistic Dissection of NFAT-Specific Transcriptional Programs Without Global Calcineurin Inhibition

INCA-6 is the preferred tool compound when experimental objectives require selective disruption of CN–NFAT signaling while preserving calcineurin phosphatase activity toward other substrates. Unlike CsA and FK506, which globally inhibit calcineurin catalytic function at IC50 values of 5–10 nM, INCA-6 demonstrates no inhibition of calcineurin phosphatase activity toward non-NFAT substrates at concentrations up to 100 μM [1]. This mechanistic specificity is essential for studies investigating NFAT-dependent gene expression in T cell activation, cardiac hypertrophy, or neuronal development where confounding off-target calcineurin inhibition would obscure pathway-specific conclusions .

Diabetic Retinopathy and Retinal Vascular Inflammation Research Requiring Validated In Vivo Efficacy

INCA-6 is uniquely positioned for diabetic retinopathy and retinal vascular inflammation studies based on its validated in vivo efficacy in reducing retinal vascular leakage. In the STZ-induced diabetic mouse model, intravitreal INCA-6 (25 μM) reduced Evans blue dye vascular leakage by 52% versus vehicle (P=0.007) and by 70% versus untreated diabetic eyes (P=0.04) [1]. Complementary in vitro data show that INCA-6 (2.5 μM) preserves endothelial barrier function and reduces VEGF-induced IL-6 production in retinal microvascular endothelial cells . These ophthalmic application data are not available for other CN–NFAT inhibitors, making INCA-6 the evidence-backed selection for retinal vascular biology studies [2].

Cardiac Electrophysiology and Hypertrophy Studies Requiring NFAT Pathway Interrogation in Cardiomyocytes

INCA-6 provides a validated tool for investigating CN–NFAT signaling contributions to cardiac electrical remodeling and hypertrophic gene expression. In ventricular cardiomyocytes, INCA-6 prevents tachycardia-induced reduction of transient outward K+ current, a functional readout of NFAT-dependent electrical remodeling [1]. Additionally, INCA-6 reduces NFAT-dependent luciferase expression in cardiac myocytes, confirming pathway engagement . The compound's substrate-docking mechanism spares global calcineurin activity, avoiding the confounding cardiovascular adverse effects (hypertension, nephrotoxicity) associated with CsA and FK506 [2].

Angiogenesis and Endothelial Cell Biology Studies with NFAT-Dependent Inflammatory Gene Regulation Focus

INCA-6 is validated for angiogenesis and endothelial cell research applications where CN–NFAT signaling regulates proliferative and inflammatory responses. In human retinal microvascular endothelial cells (HRMEC), INCA-6 at 1.0–2.5 μM significantly suppresses VEGF- and serum-induced proliferation without affecting baseline cell growth [1]. In vivo, INCA-6 reduces TNFα-induced retinal leukostasis, demonstrating functional anti-inflammatory vascular effects . These endothelial-specific validation data distinguish INCA-6 from other CN–NFAT inhibitors and support its use in studies of pathological angiogenesis, vascular inflammation, and barrier function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCA-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.